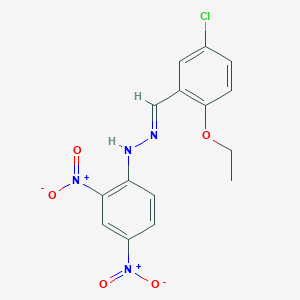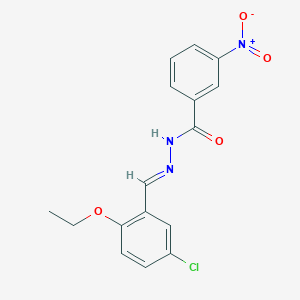![molecular formula C26H29N3O2S B298238 5-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B298238.png)
5-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one, also known as IMTPQ, is a synthetic compound that has attracted significant attention due to its potential applications in scientific research. IMTPQ is a thiazolidinone derivative that possesses a unique chemical structure, making it a promising candidate for various biological and pharmacological studies.
Mecanismo De Acción
The mechanism of action of 5-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes involved in cell proliferation and inflammation. 5-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
5-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one has been shown to possess significant anti-tumor activity, as well as anti-inflammatory and anti-bacterial activity. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 5-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one is its unique chemical structure, which makes it a promising candidate for various biological and pharmacological studies. However, one of the limitations of 5-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one is its low solubility in water, which can make it difficult to use in certain lab experiments.
Direcciones Futuras
There are several future directions for the study of 5-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one. One potential direction is the study of its potential use as an anti-cancer agent in animal models. Another potential direction is the study of its potential use as an anti-inflammatory and anti-bacterial agent. Additionally, further studies are needed to fully understand the mechanism of action of 5-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one and its potential applications in scientific research.
Métodos De Síntesis
5-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one can be synthesized through a multistep process involving the reaction of 2-isopropyl-5-methylphenol with 2-bromoethylamine hydrobromide, followed by the reaction of the resulting compound with indole-3-carboxaldehyde. The intermediate product is then reacted with thiosemicarbazide to yield the final product, 5-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one.
Aplicaciones Científicas De Investigación
5-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one has been studied extensively for its potential applications in scientific research. It has been shown to possess significant anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. 5-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one has also been studied for its potential use as an anti-inflammatory and anti-bacterial agent.
Propiedades
Nombre del producto |
5-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C26H29N3O2S |
Peso molecular |
447.6 g/mol |
Nombre IUPAC |
(5Z)-3-methyl-2-methylimino-5-[[1-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indol-3-yl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H29N3O2S/c1-17(2)20-11-10-18(3)14-23(20)31-13-12-29-16-19(21-8-6-7-9-22(21)29)15-24-25(30)28(5)26(27-4)32-24/h6-11,14-17H,12-13H2,1-5H3/b24-15-,27-26? |
Clave InChI |
BFYQUYGGYFENII-UNHHPBJVSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)C(C)C)OCCN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)N(C(=NC)S4)C |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=NC)S4)C |
SMILES canónico |
CC1=CC(=C(C=C1)C(C)C)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)N(C(=NC)S4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-{(E)-[2-({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B298155.png)
![N-[2-(2-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide](/img/structure/B298156.png)
![N-(4-chlorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B298158.png)
![N-(2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B298159.png)
![(5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B298160.png)
![(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B298161.png)
![4-bromo-N'-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298164.png)
![N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B298165.png)
![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B298167.png)

![N-(2-{2-[5-bromo-2-(2-propynyloxy)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B298171.png)
![Tert-butyl 2-[2-(allyloxy)-5-bromobenzylidene]hydrazinecarboxylate](/img/structure/B298172.png)

